molecular formula C14H19N B12314285 4-Phenyl-2-azaspiro[4.4]nonane

4-Phenyl-2-azaspiro[4.4]nonane

Cat. No.: B12314285
M. Wt: 201.31 g/mol
InChI Key: FMJIHZBVXJAUID-UHFFFAOYSA-N
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Description

4-Phenyl-2-azaspiro[44]nonane is a spirocyclic compound that features a unique structural motif where a phenyl group is attached to the nitrogen atom of a spiro[44]nonane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic system followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable amine with a cyclic ketone can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-Phenyl-2-azaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . The compound may enhance GABAergic activity, leading to reduced neuronal excitability and seizure control.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-azaspiro[4.4]nonane is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This modification can significantly influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

4-phenyl-2-azaspiro[4.4]nonane

InChI

InChI=1S/C14H19N/c1-2-6-12(7-3-1)13-10-15-11-14(13)8-4-5-9-14/h1-3,6-7,13,15H,4-5,8-11H2

InChI Key

FMJIHZBVXJAUID-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC=CC=C3

Origin of Product

United States

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